molecular formula C11H10N2O3 B8723785 methyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate CAS No. 14003-35-1

methyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate

Cat. No. B8723785
Key on ui cas rn: 14003-35-1
M. Wt: 218.21 g/mol
InChI Key: NCZWKMDHRFNLOG-UHFFFAOYSA-N
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Patent
US04262123

Procedure details

Dimethyl acetylenedicarboxylate (31.2 g., 0.22 mol.) was added slowly to a solution of o-phenylenediamine (21.6 g., 0.2 mol.) in methanol (400 ml.). The reaction mixture was stirred at room temperature for three hours and then cooled in an ice bath. The yellow solid was collected and washed with cold methanol. The solid was recrystallized from tetrahydrofuran (27.7 g., m.p. 230°-232° dec.).
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:7]([O:9][CH3:10])=[O:8])#[C:2][C:3](OC)=[O:4].[C:11]1([NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]>CO>[O:4]=[C:3]1[NH:18][C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:17]=[C:2]1[CH2:1][C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The yellow solid was collected
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from tetrahydrofuran (27.7 g., m.p. 230°-232° dec.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1C(=NC2=CC=CC=C2N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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